Trilepisflavan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

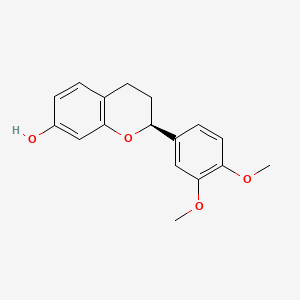

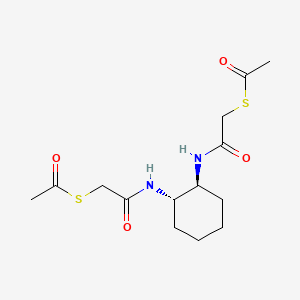

Trilepisflavan is a flavan, which can be isolated from Trilepisium madagascariense . It has been found to have several analogues with anti-cancer activity against human cancer cells .

Synthesis Analysis

The synthesis of flavonoids, such as Trilepisflavan, has been a topic of interest in recent years . Various methodologies of stereoselective synthesis have been implemented, including stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, Mitsunobu reaction, and the cycloaddition of 1,4-benzoquinone .Molecular Structure Analysis

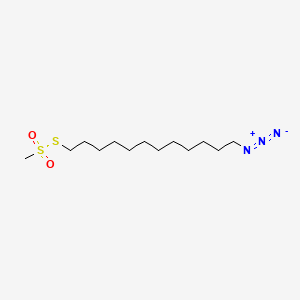

Trilepisflavan has a molecular formula of C17H18O4 . Its structure includes a 2- (3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol . The molecular weight is 286.32 g/mol .Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions of Trilepisflavan, it’s worth noting that the field of chemical reaction prediction has been accelerated by the development of novel machine learning architectures .Physical And Chemical Properties Analysis

Trilepisflavan has a molecular weight of 286.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 286.12050905 g/mol . The topological polar surface area is 47.9 Ų .Scientific Research Applications

Antimicrobial Applications

Trilepisflavan has been found to exhibit significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Cancer Research

Trilepisflavan derivatives have shown potential anti-cancer activity against human cancer cells . This suggests that Trilepisflavan could be used in the development of new cancer treatments .

Anti-inflammatory Research

While there’s no direct research on Trilepisflavan’s anti-inflammatory properties, flavonoids (the class of compounds to which Trilepisflavan belongs) are known for their anti-inflammatory effects . Therefore, Trilepisflavan could potentially be used in the treatment of inflammatory diseases.

Antioxidant Research

Flavonoids, including Trilepisflavan, are known for their antioxidant properties . Antioxidants are crucial in protecting the body against damage from free radicals, and thus, Trilepisflavan could potentially be used in the prevention of diseases caused by oxidative stress.

Neuroprotective Research

While there’s no direct research on Trilepisflavan’s neuroprotective properties, flavonoids are known to have neuroprotective effects . Therefore, Trilepisflavan could potentially be used in the treatment of neurodegenerative diseases or to protect the brain from damage.

Cardiovascular Research

There’s no direct research on Trilepisflavan’s effects on cardiovascular health. However, flavonoids are known to have beneficial effects on the cardiovascular system . Therefore, Trilepisflavan could potentially be used in the prevention or treatment of cardiovascular diseases.

Diabetes Research

There’s no direct research on Trilepisflavan’s effects on diabetes. However, flavonoids are known to have beneficial effects on blood sugar regulation . Therefore, Trilepisflavan could potentially be used in the prevention or treatment of diabetes.

Future Directions

Mechanism of Action

Target of Action

Trilepisflavan, a flavonoid compound isolated from Trilepisium madagascariense , has been found to exhibit significant antimicrobial activity

Mode of Action

Flavonoids, the class of compounds to which trilepisflavan belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways These interactions can lead to changes in cellular function and metabolism, contributing to their biological effects

Biochemical Pathways

For instance, they can modulate the activity of enzymes involved in signal transduction, affect the expression of genes related to cell proliferation and differentiation, and interact with cellular receptors The downstream effects of these interactions can include changes in cellular function and metabolism, contributing to the biological activities of flavonoids

Result of Action

Given its antimicrobial activity , it can be inferred that Trilepisflavan may exert its effects by interfering with the growth and proliferation of microorganisms

properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCXSJQLANFRSQ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

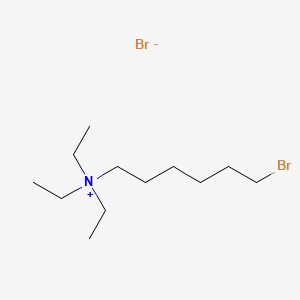

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

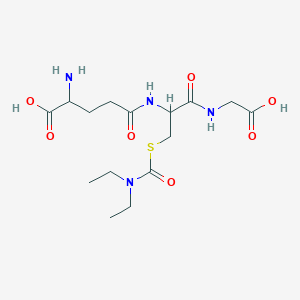

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)